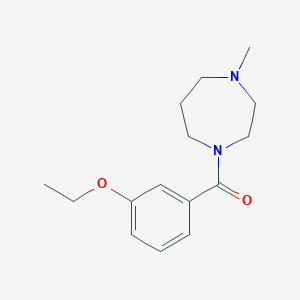![molecular formula C21H27N3O B5379201 N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has shown promise in the treatment of various B cell malignancies and autoimmune diseases.
Mechanism of Action
BTK is a key enzyme involved in the B cell receptor (BCR) signaling pathway, which plays a critical role in B cell activation and survival. Inhibition of BTK by N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide blocks downstream signaling events, leading to decreased B cell proliferation and survival. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to inhibit BTK-mediated activation of NF-κB and other transcription factors, which are critical for the survival of B cell malignancies.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. In preclinical models, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has demonstrated potent antitumor activity, with induction of apoptosis and inhibition of proliferation in B cells. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has shown favorable pharmacokinetic properties, with high oral bioavailability and long half-life.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for laboratory experiments, including its potent and selective inhibition of BTK, favorable pharmacokinetic properties, and demonstrated antitumor activity in preclinical models. However, there are also limitations to its use, including potential off-target effects and the need for further optimization of dosing and scheduling in clinical trials.
Future Directions
There are several potential future directions for the development of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide and other BTK inhibitors. These include the exploration of combination therapies with other targeted agents, such as venetoclax and lenalidomide, as well as the investigation of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide in other B cell malignancies and autoimmune diseases. Furthermore, the development of biomarkers for patient selection and monitoring of response to therapy will be critical for the successful clinical development of BTK inhibitors.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide involves several steps, including the reaction of 2-ethylphenol with 2-bromoethyl acetate to form the corresponding ester, which is then treated with 4-(2-methylphenyl)-1-piperazine to form the final product. The synthesis has been optimized for high yield and purity, and the compound has been extensively characterized by various analytical techniques.
Scientific Research Applications
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has shown potent inhibition of BTK activity and induction of apoptosis in B cells. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-9-5-6-10-19(18)22-21(25)16-23-12-14-24(15-13-23)20-11-7-4-8-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHNJBUWIZTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![N-(2-hydroxyethyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-2-pyridinecarboxamide](/img/structure/B5379187.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5379195.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
![8-{[2-(propylthio)pyrimidin-5-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379216.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![1-(2-chloro-4-fluorobenzoyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5379224.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylurea](/img/structure/B5379230.png)